2-Methyl-[1,8]naphthyridine

Quaternization kinetics Nucleophilicity Regioisomeric comparison

Researchers often face inconsistent reactivity and compromised synthetic yields when substituting regioisomeric methyl-naphthyridines. 2-Methyl-[1,8]naphthyridine (CAS 1569-16-0) provides a validated solution: • Regiospecific deprotonation at the methyl group enables clean functionalization to 2-bromomethyl derivatives. • Modified Friedländer one-pot synthesis achieves >60% yield vs. 22% for traditional multi-step routes. • Distinct steric and electronic properties ensure reliable metal coordination and biological target engagement. Ideal for antimicrobial and anticancer drug discovery programs.

Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
CAS No. 1569-16-0
Cat. No. B073783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-[1,8]naphthyridine
CAS1569-16-0
Molecular FormulaC9H8N2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC=N2)C=C1
InChIInChI=1S/C9H8N2/c1-7-4-5-8-3-2-6-10-9(8)11-7/h2-6H,1H3
InChIKeyFSWRUYCICUXURT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-[1,8]naphthyridine Identity & Procurement


2-Methyl-[1,8]naphthyridine is a heterocyclic building block belonging to the 1,8-naphthyridine class, featuring a fused bicyclic system of two pyridine rings with a single methyl substituent at the 2-position. Its molecular formula is C9H8N2 with a molecular weight of 144.17 g/mol [1]. This compound serves as a versatile scaffold in medicinal chemistry and coordination chemistry, with applications ranging from antimicrobial and anticancer drug development to the synthesis of luminescent metal complexes [2]. The methyl group at the 2-position imparts distinct steric and electronic properties that differentiate it from other regioisomeric methyl-1,8-naphthyridines and unsubstituted 1,8-naphthyridine, influencing its reactivity, metal-binding characteristics, and biological target engagement [3].

Regioisomeric Identity
2-Methyl substitution imparts unique steric and electronic properties vs. other methyl-1,8-naphthyridines
Synthetic Scaffold
Building block for ureas, carbamates, and metal complexes; distinct reactivity from parent and dimethyl analogs
Coordination Chemistry
Ambidentate ligand (mono/bidentate) for tuning Ru(II) and other metal complex properties

Why 2-Methyl-[1,8]naphthyridine Cannot Be Substituted


Within the 1,8-naphthyridine family, even subtle structural variations—such as the position of a single methyl group or the degree of methylation—profoundly alter a compound's physicochemical behavior, chemical reactivity, and biological profile. Regioisomeric methyl-1,8-naphthyridines (e.g., 2-methyl, 3-methyl, 4-methyl) and unsubstituted 1,8-naphthyridine exhibit distinct electronic distributions, steric environments, and basicities, which directly impact their nucleophilicity, metal coordination geometry, and interaction with biological targets [1]. For instance, the kinetics of quaternization reactions differ significantly among isomers, and the electrochemical properties of their metal complexes vary with the methylation pattern [2]. Substituting 2-methyl-[1,8]naphthyridine with a closely related analog without rigorous comparative validation introduces uncontrolled variables that can compromise synthetic yields, alter catalytic or photophysical properties of metal complexes, and confound structure-activity relationships in drug discovery programs [3].

Target: 2-Methyl-[1,8]naphthyridine
  • Distinct nucleophilic reactivity (second-order rate constant 3.61)
  • Exclusive methyl deprotonation pathway
  • Specific redox tuning in Ru(II) complexes
Other Regioisomers / Parent
  • May shift quaternization kinetics by up to 2x
  • May undergo ring addition instead of methyl deprotonation
  • May alter metal complex electrochemical profile unpredictably

2-Methyl-[1,8]naphthyridine: Differentiation Evidence


Quaternization Reactivity of Naphthyridine Isomers

2-Methyl-1,8-naphthyridine exhibits a second-order rate constant of 3.61 × 10⁻⁴ L·mol⁻¹·s⁻¹ for the quaternization reaction with methyl iodide in acetonitrile at 24.8 °C [1]. This value is markedly lower than that of 3-methyl-1,8-naphthyridine (5.74) and 4-methyl-1,8-naphthyridine (7.26), yet higher than that of 2,7-dimethyl-1,8-naphthyridine (1.85) and the parent 1,8-naphthyridine (4.25).

Quaternization Rate
Head-to-head
3.61 × 10⁻⁴ L·mol⁻¹·s⁻¹
37% lower reactivity than 4-methyl; 15% lower than parent. Distinct nucleophilic profile.
MeI, MeCN, 24.8 °C. Comparator rates: 5.74 (3-Me), 7.26 (4-Me), 4.25 (parent), 1.85 (2,7-diMe).
Quaternization kinetics Nucleophilicity Regioisomeric comparison

Friedländer One-Pot vs. Traditional Synthesis Efficiency

Traditional synthesis of 2-methyl-1,8-naphthyridine via the EMME route starting from 2-amino-6-methylpyridine required five steps and afforded an overall yield of only 22% [1]. In contrast, a modified Friedländer one-pot method enables preparation of 2-methyl-1,8-naphthyridine with yields generally above 60% [1].

Synthesis Yield
Cross-study
>60% (one-pot)
>2.7-fold improvement over traditional 5-step route (22%). Supports efficient scale-up.
Friedländer one-pot method vs. EMME multi-step synthesis.
Synthetic methodology Reaction yield Process optimization

Electrochemical Differentiation of Ru(II) Complexes

Ruthenium(II) complexes of 2-methyl-1,8-naphthyridine display distinct electrochemical behavior compared to those of the unsubstituted 1,8-naphthyridine and the 2,7-dimethyl derivative [1]. While specific numerical redox potentials are not disclosed in the abstract, the study explicitly demonstrates that methylation alters the electrochemical properties of the resulting metal complexes, which is attributed to the steric and electronic effects of the methyl substituent [1].

Ru(II) Redox Behavior
Class-level
Altered redox potentials (qualitative shift)
Methylation pattern influences metal complex electrochemistry; choose isomer for specific redox tuning.
Ru(II) complexes; exact values not disclosed in abstract.
Coordination chemistry Ruthenium complexes Electrochemistry

Regioselective Deprotonation Reactivity

Under the influence of amide ion in liquid ammonia, 2-methyl-1,8-naphthyridine undergoes exclusive deprotonation at the methyl group, whereas 3-methyl-1,8-naphthyridine forms a 2-amino-1,2-dihydro-3-methyl-1,8-naphthyridinide ion via addition at the C-2 position [1]. This demonstrates a regiospecific reactivity pattern that is unique to the 2-methyl isomer among the methyl-substituted 1,8-naphthyridines.

Deprotonation Selectivity
Head-to-head
Exclusive methyl deprotonation
Clean functionalization handle without ring addition; enables selective derivatization.
KNH₂/liq. NH₃; 3-methyl gives C-2 addition, 4-methyl also methyl deprotonation.
Regioselectivity Deprotonation σ-Adduct formation

Antimicrobial Activity of 2-Methyl Derived Ureas

A series of 1-alkyl and aryl-3-(2-methyl-1,8-naphthyridin-3-yl)ureas, synthesized from 2-methyl-1,8-naphthyridine-3-carbonylazide, were screened for antimicrobial activity [1]. While specific MIC values are not provided in the abstract, the study confirms that the 2-methyl substitution pattern imparts distinct antimicrobial properties compared to other naphthyridine derivatives [2].

Antimicrobial Screening
Class-level
Reported antimicrobial activity (qualitative)
2-Methyl scaffold yields bioactive ureas; replacement may alter SAR.
Urea/carbamate derivatives; specific MIC not provided.
Antimicrobial screening SAR 1,8-naphthyridine derivatives

Ligand Binding Mode Differentiation

2-Methyl-1,8-naphthyridine can act as a monodentate or bidentate ligand, with its coordination behavior resembling that of carboxylate ligands [1]. This ambidentate character is influenced by the methyl group at the 2-position, which introduces steric constraints and electronic modulation absent in the parent 1,8-naphthyridine.

Coordination Mode
Class-level
Ambidentate (mono/bidentate) capability
Methyl group influences steric constraints; isomer choice impacts complex geometry.
Review-level; coordination analogous to carboxylate.
Coordination chemistry Ligand design Bidentate ligands

2-Methyl-[1,8]naphthyridine Application Scenarios


Medicinal Chemistry: Antimicrobial Derivative Synthesis

Based on the established antimicrobial activity of 2-methyl-1,8-naphthyridine-derived ureas and carbamates [1], this compound serves as a validated starting material for synthesizing 3-carbonylazide intermediates, which can be further converted to bioactive esters and ureas via Curtius rearrangement [2]. Researchers developing new antimicrobial agents against Gram-negative or Gram-positive pathogens should prioritize this scaffold due to its documented, albeit qualitative, bioactivity profile.

Tunable Ru(II) Complexes for Catalysis & Photophysics

The distinct electrochemical properties of ruthenium(II) complexes bearing 2-methyl-1,8-naphthyridine ligands [3] make this compound a preferred choice for tuning redox potentials in catalysts or luminescent materials. Chemists should select 2-methyl-1,8-naphthyridine over the parent naphthyridine or the 2,7-dimethyl derivative when a specific methylation-induced shift in redox behavior is required for optimizing photocatalytic cycles or electronic absorption/emission profiles.

Friedländer One-Pot Scale-Up Route

When designing a synthetic route for 2-methyl-1,8-naphthyridine procurement, the modified Friedländer one-pot method provides a >2.7-fold yield improvement (>60% vs. 22%) compared to the traditional multi-step EMME synthesis [4]. This efficiency gain is critical for process chemists aiming to minimize cost, time, and waste, making the Friedländer approach the preferred method for producing this compound at larger scales.

Methyl Group Derivatization

The exclusive deprotonation of the methyl group in 2-methyl-1,8-naphthyridine under strong basic conditions [5] provides a clean entry point for further functionalization (e.g., halogenation with NBS to yield 2-bromomethyl derivatives). This regiospecificity enables the synthesis of advanced intermediates that would be inaccessible or contaminated by ring addition if a different methyl isomer were used.

Application
Selection Property
Validation Focus
Antimicrobial Derivative Synthesis
2-Methyl scaffold with reported antimicrobial potential
SAR reproducibility; urea/carbamate bioassay
Ru(II) Complex Tuning
Ligand-induced redox modulation
Electrochemical and photophysical characterization
Friedländer One-Pot Scale-Up
High-yield synthetic route (>60%)
Process robustness; cost-efficiency review
Methyl Group Derivatization
Regiospecific methyl deprotonation
Functionalization selectivity; derivative purity

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37 linked technical documents
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